2-(2-Hydroxyethoxy)benzaldehyde
Overview
Description
2-(2-Hydroxyethoxy)benzaldehyde is an organic compound with the molecular formula C9H10O3. It is a benzaldehyde derivative where the aldehyde group is substituted with a 2-(2-hydroxyethoxy) group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
2-(2-Hydroxyethoxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the transesterification of salicylaldehyde with ethylene carbonate. This reaction is typically carried out under mild conditions to yield this compound . Another method involves the Dakin oxidation of 2-(2-hydroxyethoxy)phenol, which is obtained from the transesterification reaction . These methods are efficient and suitable for both laboratory and industrial production.
Chemical Reactions Analysis
2-(2-Hydroxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Hydroxyethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of biochemical assays and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
2-(2-Hydroxyethoxy)benzaldehyde can be compared with other benzaldehyde derivatives such as:
- 4-Hydroxybenzaldehyde
- 2-Cyanobenzaldehyde
- 2-Bromobenzaldehyde
- 4-Formylbenzonitrile These compounds share similar structural features but differ in their functional groups, which impart unique chemical properties and reactivity. For instance, 4-Hydroxybenzaldehyde has a hydroxyl group at the para position, making it more reactive in certain substitution reactions compared to this compound .
Properties
IUPAC Name |
2-phenoxyethyl formate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-11-6-7-12-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKHBMRNJGJJDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10886256 | |
Record name | Ethanol, 2-phenoxy-, 1-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10886256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58214-97-4 | |
Record name | Ethanol, 2-phenoxy-, 1-formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58214-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC404475 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-phenoxy-, 1-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10886256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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